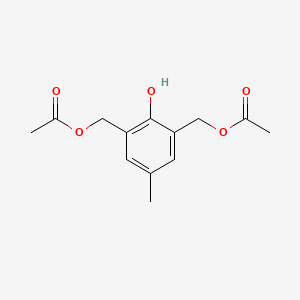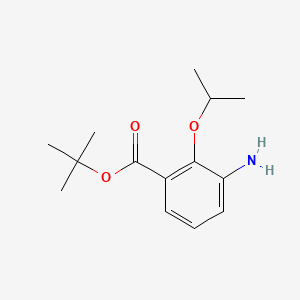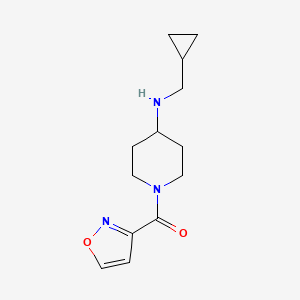![molecular formula C10H14BrN5O10P2 B12074448 [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)
[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): is a chemical compound that belongs to the class of nucleotides. It is a modified form of adenosine diphosphate (ADP) where a bromine atom is substituted at the 8th position of the adenine ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) typically involves the bromination of adenosine diphosphate. The process can be summarized as follows:
Starting Material: Adenosine diphosphate (ADP).
Bromination: The ADP is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the 8th position of the adenine ring.
Industrial Production Methods
Industrial production of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of ADP and brominating agents in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nucleotide analogs.
Biology: Studied for its role in cellular signaling and energy transfer processes.
Medicine: Investigated for potential therapeutic applications, including as a modulator of adenosine receptors.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biochemical assays.
Wirkmechanismus
The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) involves its interaction with adenosine receptors and other molecular targets. The bromine substitution at the 8th position can alter the compound’s binding affinity and activity, leading to different biological effects. The compound can modulate various signaling pathways, including those involved in energy metabolism and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): can be compared with other similar compounds such as:
Adenosine Diphosphate (ADP): The parent compound without the bromine substitution.
Adenosine Triphosphate (ATP): A higher-energy nucleotide with three phosphate groups.
8-Bromo-Adenosine: A similar compound with bromine substitution but without the diphosphate group.
The uniqueness of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) lies in its specific bromine substitution, which can confer unique biochemical properties and applications.
Eigenschaften
IUPAC Name |
[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVTFSHHQCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)






